Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate
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Overview
Description
Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl ester group and a 2,2-dimethylcyclopropylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Amino Group: The 2,2-dimethylcyclopropylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the pyridazine derivative with 2,2-dimethylcyclopropylamine under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the ester group, potentially converting the ester to an alcohol or reducing the ring to a dihydropyridazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or dihydropyridazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its synthesis and reactions can be optimized for large-scale production, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopyridazine-4-carboxylate: Lacks the 2,2-dimethylcyclopropyl group, which may result in different chemical and biological properties.
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its reactivity and interactions.
Methyl 3-[(cyclopropyl)amino]pyridazine-4-carboxylate: Contains a cyclopropyl group without the dimethyl substitution, which may alter its steric and electronic properties.
Uniqueness
Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2)6-8(11)13-9-7(10(15)16-3)4-5-12-14-9/h4-5,8H,6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIJLUFCWKAJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=C(C=CN=N2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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